molecular formula C25H24ClN5O5 B15218755 4-(3-Chloro-4-(3-cyclopropylureido)phenoxy)-N-(cyclopropylcarbamoyl)-7-methoxyquinoline-6-carboxamide

4-(3-Chloro-4-(3-cyclopropylureido)phenoxy)-N-(cyclopropylcarbamoyl)-7-methoxyquinoline-6-carboxamide

Cat. No.: B15218755
M. Wt: 509.9 g/mol
InChI Key: QNKORTFNAWIAJB-UHFFFAOYSA-N
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Description

The compound “N/A” is a placeholder term often used in scientific literature and databases when specific information about a compound is not available or applicable. It is not a chemical compound itself but rather an indication that data is missing or not relevant.

Preparation Methods

Since “N/A” is not an actual chemical compound, there are no synthetic routes, reaction conditions, or industrial production methods associated with it. Typically, when a compound is labeled as “N/A,” it means that the preparation methods are either unknown or not applicable.

Chemical Reactions Analysis

Similarly, “N/A” does not undergo any chemical reactions, as it is not a real substance. In scientific contexts, this designation is used to indicate that information about the chemical reactions of a particular compound is not available or not relevant.

Scientific Research Applications

The term “N/A” is used in scientific research to denote the absence of specific information about a compound. It does not have any scientific research applications, as it is not a real chemical entity. Researchers use this term to indicate that data is missing or not applicable in their studies.

Mechanism of Action

As “N/A” is not a real compound, it does not have a mechanism of action, molecular targets, or pathways involved. This term is used to indicate that information about the mechanism of action of a particular compound is not available or not relevant.

Comparison with Similar Compounds

Since “N/A” is not an actual compound, it cannot be compared with other similar compounds. This term is used to indicate the absence of specific information about a compound, and therefore, no comparison can be made.

Properties

Molecular Formula

C25H24ClN5O5

Molecular Weight

509.9 g/mol

IUPAC Name

4-[3-chloro-4-(cyclopropylcarbamoylamino)phenoxy]-N-(cyclopropylcarbamoyl)-7-methoxyquinoline-6-carboxamide

InChI

InChI=1S/C25H24ClN5O5/c1-35-22-12-20-16(11-17(22)23(32)31-25(34)29-14-4-5-14)21(8-9-27-20)36-15-6-7-19(18(26)10-15)30-24(33)28-13-2-3-13/h6-14H,2-5H2,1H3,(H2,28,30,33)(H2,29,31,32,34)

InChI Key

QNKORTFNAWIAJB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC=CC(=C2C=C1C(=O)NC(=O)NC3CC3)OC4=CC(=C(C=C4)NC(=O)NC5CC5)Cl

Origin of Product

United States

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